

# A Spectroscopic Comparison of 1-Octyl Nitrite and 2-Octyl Nitrite

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## Compound of Interest

Compound Name: Octyl nitrite

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This guide provides a detailed spectroscopic comparison of **1-octyl nitrite** and **2-octyl nitrite**, two isomeric alkyl nitrites. Due to the limited availability of direct spectroscopic data for these specific compounds, this guide utilizes data from their close structural analogs, 1-butyl nitrite and 2-methylbutyl nitrite, to provide representative spectral characteristics. This comparison is intended to aid researchers in the identification, differentiation, and characterization of these and similar alkyl nitrite compounds.

## Spectroscopic Data Summary

The following tables summarize the expected key spectroscopic features for **1-octyl nitrite** and **2-octyl nitrite** based on data from analogous compounds.

Table 1: Infrared (IR) Spectroscopy Data

Feature	1-Octyl Nitrite (analog: 1-butyl nitrite)	2-Octyl Nitrite (analog: 2-methylbutyl nitrite)	Reference
N=O Stretch (anti)	~1665 cm <sup>-1</sup>	~1665 cm <sup>-1</sup>	[1]
N=O Stretch (syn)	~1620 cm <sup>-1</sup>	~1620 cm <sup>-1</sup>	[1]
O-N Stretch	~780 cm <sup>-1</sup>	~780 cm <sup>-1</sup>	[1]
C-H Stretch	2880-3000 cm <sup>-1</sup>	2880-3000 cm <sup>-1</sup>	

Table 2: <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Proton Assignment	1-Octyl Nitrite (analog: 1-butyl nitrite)	2-Octyl Nitrite (analog: 2-methylbutyl nitrite)	Reference
α-CH <sub>2</sub> /CH	~4.7 ppm (triplet)	~4.8 ppm (multiplet)	
β-CH <sub>2</sub>	~1.7 ppm (multiplet)	~1.7 ppm (multiplet)	
Alkyl Chain CH <sub>2</sub>	~1.4 ppm (multiplet)	~1.2-1.4 ppm (multiplet)	
Terminal CH <sub>3</sub>	~0.96 ppm (triplet)	~0.9 ppm (doublet and triplet)	

Table 3: <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Carbon Assignment	1-Octyl Nitrite (analog: 1-butyl nitrite)	2-Octyl Nitrite (analog: 2-methylbutyl nitrite)	Reference
α-Carbon	~70 ppm	~78 ppm	
β-Carbon	~30 ppm	~35 ppm	
Alkyl Chain Carbons	~20-30 ppm	~20-30 ppm	
Terminal Carbon	~14 ppm	~11-18 ppm	

Table 4: Mass Spectrometry (MS) Data

Feature	1-Octyl Nitrite	2-Octyl Nitrite	Reference	Molecular Ion (M <sup>+</sup> )
m/z 159				
m/z 159			Major Fragment Ions	m/z 30 (NO <sup>+</sup> ), alkyl chain fragments

## Experimental Protocols

Below are detailed methodologies for the synthesis and key spectroscopic analyses of alkyl nitrites.

### Synthesis of 1-Octyl Nitrite

A common method for the synthesis of primary alkyl nitrites is the reaction of the corresponding alcohol with an acidic solution of sodium nitrite.[\[2\]](#)

- Reaction Setup: A three-necked round-bottomed flask equipped with a dropping funnel, a reflux condenser, and a stirrer is placed in an ice-water bath.
- Reactants: A suspension of silver nitrite (0.75 mol) in dry ether (150 ml) is prepared in the flask. 1-Bromo-octane (0.5 mol) is added to the dropping funnel.[\[2\]](#)
- Reaction: The 1-bromo-octane is added dropwise to the stirred suspension over 2 hours while maintaining the temperature at 0°C.[\[2\]](#) The mixture is stirred for an additional 24 hours in the ice bath, followed by stirring at room temperature for approximately 40 hours.[\[2\]](#)
- Workup: The silver salts are removed by filtration. The ethereal solution is then distilled to remove the ether.
- Purification: The residue is purified by fractional distillation under reduced pressure to yield **1-octyl nitrite**.[\[2\]](#)

### Infrared (IR) Spectroscopy

Vapor phase IR spectra of alkyl nitrites can be obtained using Gas Chromatography-Infrared Spectroscopy (GC-IR).[\[1\]](#)

- **Instrumentation:** A gas chromatograph coupled to a Fourier transform infrared (FTIR) spectrometer with a mercury-cadmium-telluride (MCT) detector.
- **Sample Preparation:** The alkyl nitrite sample is injected into the GC.
- **GC Conditions:** A suitable capillary column (e.g., non-polar or semi-polar) is used to separate the components of the sample. The oven temperature is programmed to ensure good separation.
- **IR Data Acquisition:** As the separated components elute from the GC column, they pass through a light pipe in the FTIR spectrometer, and the infrared spectra are continuously recorded.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a standard NMR spectrometer.

- **Sample Preparation:** A small amount of the alkyl nitrite (5-20 mg for  $^1\text{H}$ , 20-50 mg for  $^{13}\text{C}$ ) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.
- **Instrumentation:** A 300 MHz or higher field NMR spectrometer.
- **Data Acquisition:**
  - For  $^1\text{H}$  NMR, standard pulse sequences are used. The chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
  - For  $^{13}\text{C}$  NMR, proton-decoupled spectra are typically acquired. The chemical shifts are also referenced to TMS.

## Mass Spectrometry (MS)

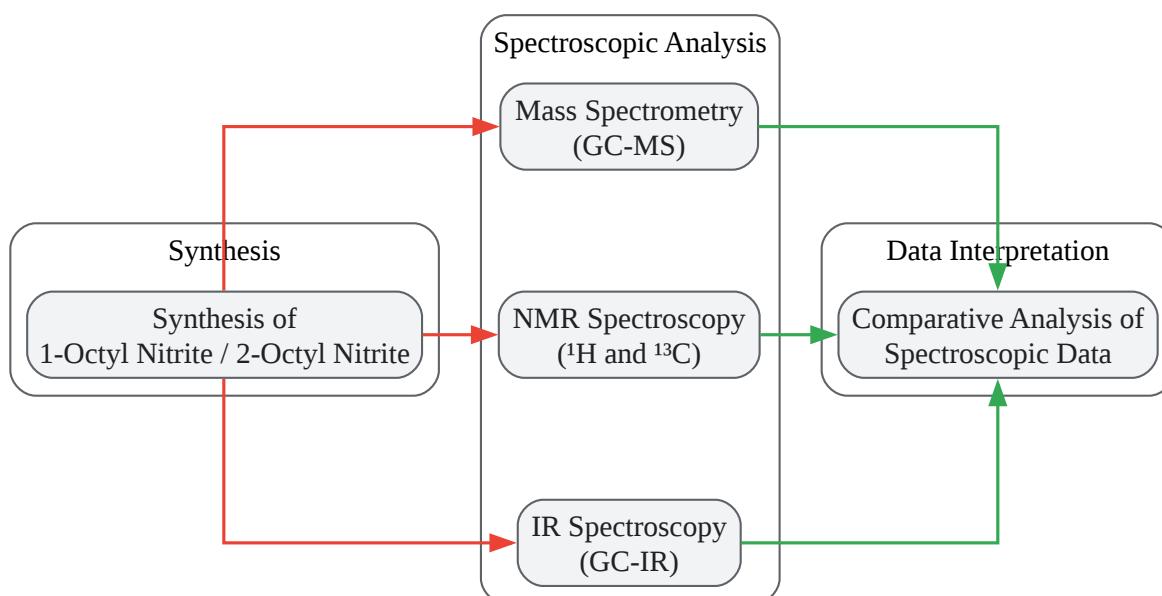
Mass spectra are typically obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS).

[3]

- **Instrumentation:** A GC coupled to a mass spectrometer with an electron ionization (EI) source.

- Sample Preparation: A dilute solution of the alkyl nitrite in a suitable solvent is injected into the GC.
- GC Conditions: Similar to GC-IR, a capillary column and a temperature program are used to separate the sample components.
- MS Data Acquisition: As components elute from the GC, they are introduced into the ion source of the mass spectrometer. The molecules are ionized by electron impact, and the resulting fragments are separated by their mass-to-charge ratio (m/z).

## Experimental Workflow



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Caption: Experimental workflow for the synthesis and spectroscopic analysis of **octyl nitrites**.

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